molecular formula C19H15Cl3N2O2 B10961668 (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone

Cat. No.: B10961668
M. Wt: 409.7 g/mol
InChI Key: AKHYNXIGSALVMX-UHFFFAOYSA-N
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Description

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with chlorine and methyl groups, as well as a phenylmethanone moiety linked to a dichlorophenoxy group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the phenylmethanone and dichlorophenoxy groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific therapeutic targets.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone stands out due to its unique combination of functional groups. This structural diversity allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H15Cl3N2O2

Molecular Weight

409.7 g/mol

IUPAC Name

(4-chloro-3,5-dimethylpyrazol-1-yl)-[3-[(2,4-dichlorophenoxy)methyl]phenyl]methanone

InChI

InChI=1S/C19H15Cl3N2O2/c1-11-18(22)12(2)24(23-11)19(25)14-5-3-4-13(8-14)10-26-17-7-6-15(20)9-16(17)21/h3-9H,10H2,1-2H3

InChI Key

AKHYNXIGSALVMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl)C)Cl

Origin of Product

United States

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